5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole
CAS No.: 14313-45-2
Cat. No.: VC15835150
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole - 14313-45-2](/images/structure/VC15835150.png)
Specification
CAS No. | 14313-45-2 |
---|---|
Molecular Formula | C15H14N2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | 5,6-dimethyl-2-phenyl-1H-benzimidazole |
Standard InChI | InChI=1S/C15H14N2/c1-10-8-13-14(9-11(10)2)17-15(16-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17) |
Standard InChI Key | NLWYQTFKTGCQNJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a benzene ring fused to an imidazole ring, with methyl groups at positions 5 and 6 and a phenyl substituent at position 2. X-ray crystallography confirms a planar geometry, with the phenyl ring oriented perpendicular to the benzimidazole plane to minimize steric hindrance . The methyl groups enhance hydrophobicity, influencing its solubility and interaction with biological targets .
Synthetic Methodologies
Conventional Condensation Reactions
A widely used method involves condensing 4,5-dimethyl-1,2-phenylenediamine (13) with N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione (14) in acetic acid under reflux. This yields N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine (15) with 42% efficiency after column chromatography . The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization and elimination of acetic acid .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, reacting 1,2-phenylenediamine with ethyl 3-oxobutanoate in HCl under 150 W microwaves for 40 minutes yields 2-methylbenzimidazole derivatives . This method achieves 97% conversion in 15 minutes for some analogues, demonstrating superior efficiency over conventional heating .
One-Pot Oxidative Condensation
Aerobic oxidative condensation of benzyl alcohol with o-phenylenediamine using ionic liquid catalysts ([MIMPs]+Cl⁻/NaNO₂/TEMPO) produces 2-phenylbenzimidazole derivatives in 95% yield . This green approach avoids hazardous solvents and leverages TEMPO’s dual role in alcohol oxidation and dehydrogenation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆): A singlet at δ 12.95 ppm corresponds to the NH proton . Aromatic protons resonate between δ 6.8–8.2 ppm, while methyl groups appear as singlets at δ 2.3–2.5 ppm .
-
¹³C NMR: The imidazole carbons (C-2 and N-1) show signals at δ 150–160 ppm, with phenyl carbons at δ 125–140 ppm .
Infrared (IR) Spectroscopy
The NH stretch appears at 3223 cm⁻¹, while C=N and C=C vibrations occur at 1600–1450 cm⁻¹ . Methyl C-H stretches are observed near 2850–2960 cm⁻¹ .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 222.1160 (calc. 222.1160 for C₁₅H₁₄N₂) . Fragmentation patterns include loss of the phenyl group (m/z 147) and sequential methyl eliminations .
Applications in Drug Development
Cardiovascular Therapeutics
The compound’s vasorelaxant properties position it as a candidate for hypertension treatment. Structural optimization, such as introducing electron-withdrawing groups (e.g., -NO₂), could improve potency and selectivity .
Antimicrobial Agents
Given the rise in antibiotic resistance, modifying the phenyl group with halogens (e.g., -Cl, -Br) may enhance efficacy against multidrug-resistant pathogens .
Oncology
Conjugation with nanoparticles or PEGylation could improve bioavailability for anticancer applications . Preclinical studies in xenograft models are needed to validate efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume